molecular formula C8H6F2O B3132463 2-Fluoro-1-(4-fluorophenyl)ethanone CAS No. 369-41-5

2-Fluoro-1-(4-fluorophenyl)ethanone

Cat. No.: B3132463
CAS No.: 369-41-5
M. Wt: 156.13 g/mol
InChI Key: MAKISHZRDILIKX-UHFFFAOYSA-N
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Description

2-Fluoro-1-(4-fluorophenyl)ethanone (CAS 369-41-5) is a fluorinated acetophenone derivative of high interest in organic synthesis and pharmaceutical research . As a key synthetic building block, its structure, featuring an α-fluoro carbonyl group attached to a 4-fluorophenyl ring, makes it a versatile precursor for the development of more complex molecules . Compounds within this chemical class are frequently employed in medicinal chemistry for constructing potential bioactive agents, as the fluorine atoms can significantly influence a molecule's metabolic stability, binding affinity, and overall lipophilicity . Researchers utilize this ethanone in various reactions, where it can act as an electrophile, undergoing further functionalization at the carbonyl or aromatic groups . Its primary application lies in its role as an intermediate in multi-step synthetic routes, particularly in the exploration of new chemical entities. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-fluoro-1-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKISHZRDILIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CF)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 2 Fluoro 1 4 Fluorophenyl Ethanone

Regio- and Stereoselective Synthetic Pathways to 2-Fluoro-1-(4-fluorophenyl)ethanone

The primary challenge in the synthesis of this compound lies in the selective introduction of a single fluorine atom at the α-position to the carbonyl group.

One of the most common and direct methods for the synthesis of α-fluoroketones is the electrophilic fluorination of the corresponding ketone, 4-fluoroacetophenone. organic-chemistry.org This reaction requires a fluorinating agent that can deliver an electrophilic fluorine atom ("F+"). A widely used reagent for this purpose is N-fluorodibenzenesulfonimide (NFSI) or Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). juniperpublishers.com The reaction is typically carried out by first converting the ketone into its enolate or a silyl (B83357) enol ether, which then attacks the electrophilic fluorine source. This approach offers high regioselectivity for the α-position.

For the synthesis of a related compound, 2-fluoro-1-(2-fluoro-phenyl)-ethanone, a multi-step process involving the formation of a silyl enol ether followed by fluorination with Selectfluor® has been reported. chemicalbook.com A similar strategy can be applied to the synthesis of this compound, starting from 4-fluoroacetophenone. The reaction proceeds by deprotonation with a strong base like lithium hexamethyldisilazane (B44280) (LiHMDS) to form the enolate, which is then trapped with a silylating agent such as chlorotrimethylsilane. The resulting silyl enol ether is then reacted with an electrophilic fluorinating agent like Selectfluor® to yield the desired product.

Stereoselective synthesis to produce a specific enantiomer of this compound, which possesses a chiral center at the α-carbon, requires the use of chiral catalysts or auxiliaries. Enantioselective α-fluorination of ketones can be achieved through organocatalysis. acs.orgnih.gov For instance, chiral primary amines derived from cinchona alkaloids have been successfully employed as organocatalysts for the enantioselective α-fluorination of cyclic ketones. acs.org These catalysts form a chiral enamine intermediate with the ketone, which then reacts with an electrophilic fluorine source, controlling the stereochemical outcome of the fluorination. While this has been demonstrated for cyclic ketones, the principle can be extended to acyclic ketones like 4-fluoroacetophenone.

Another approach to stereoselectivity involves phase-transfer catalysis . Chiral phase-transfer catalysts can be used to facilitate the enantioselective fluorination of β-keto esters, which can then be converted to the desired α-fluoroketone. nih.govrsc.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals is of growing importance to minimize environmental impact and improve sustainability.

Atom Economy and Reaction Efficiency

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. jocpr.com Addition reactions generally have the highest atom economy. In the context of synthesizing this compound via electrophilic fluorination of 4-fluoroacetophenone, the atom economy can be calculated.

For a typical reaction using Selectfluor®, the byproducts are the de-fluorinated reagent and a salt. While direct fluorination can be highly efficient in terms of chemical yield, the atom economy is often moderate due to the large molecular weight of the fluorinating agent's backbone, which becomes waste.

To improve atom economy, catalytic methods are preferred over stoichiometric ones. Catalytic approaches, where the fluorinating agent is regenerated or a small amount of catalyst facilitates the reaction with a simpler fluorine source, are highly desirable.

A simplified comparison of atom economy for two potential synthesis steps is presented below:

Reaction StepReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Electrophilic Fluorination 4-Fluoroacetophenone + Selectfluor®This compoundChloromethyl-4-aza-1-azoniabicyclo[2.2.2]octane bis(tetrafluoroborate)~30%
Nucleophilic Fluorination (Hypothetical) 2-Bromo-1-(4-fluorophenyl)ethanone + KFThis compoundKBr~66%

Note: The atom economy for the electrophilic fluorination is an estimation and depends on the exact reaction stoichiometry and workup.

Sustainable Catalysis and Solvent Elimination Strategies

The use of sustainable catalysts is a cornerstone of green chemistry. This includes catalysts that are non-toxic, recyclable, and can operate under mild conditions. For the synthesis of this compound, this could involve the use of organocatalysts, which are often metal-free and biodegradable. princeton.edu

Solvent elimination or the use of greener solvents is another key principle. Many organic reactions are carried out in volatile organic compounds (VOCs), which pose environmental and health risks. Research into solvent-free reactions or the use of water as a solvent is ongoing. For instance, the direct regioselective fluorination of ketones to α-fluoroketones has been demonstrated in water using a micellar system with an inexpensive ionic amphiphile like sodium dodecyl sulfate (B86663) (SDS) as a promoter. organic-chemistry.org This approach avoids the use of hazardous organic solvents.

Advanced Catalytic Approaches in this compound Production

The development of advanced catalytic systems is crucial for efficient, selective, and sustainable synthesis of this compound.

Organocatalytic and Biocatalytic Transformations

Organocatalysis offers a powerful alternative to metal-based catalysts for the enantioselective α-fluorination of carbonyl compounds. As mentioned earlier, chiral amines can catalyze the reaction by forming a transient chiral enamine. Proline and its derivatives are also effective organocatalysts for such transformations. beilstein-journals.org The enantioselective fluorination of racemic α-chloroaldehydes has been achieved with high enantioselectivity using a chiral organocatalyst, demonstrating the potential for kinetic resolution in these systems. beilstein-journals.org

Biocatalysis , the use of enzymes or whole microorganisms to catalyze chemical reactions, is an emerging field in green chemistry. While direct biocatalytic α-fluorination of a ketone like 4-fluoroacetophenone is not yet well-established, enzymes have been used for the asymmetric construction of fluorinated compounds. For example, pyruvate (B1213749) aldolase (B8822740) has been engineered to perform aldol (B89426) reactions with β-fluoro-α-ketoacids, leading to the synthesis of enantiopure secondary or tertiary fluorides. nih.govprinceton.edu This highlights the potential for developing novel biocatalysts for the synthesis of chiral α-fluoroketones. Directed evolution of enzymes is a promising strategy to create biocatalysts for specific C-F bond formations. nih.gov

Heterogeneous and Homogeneous Catalysis

Homogeneous catalysis , where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the catalytic species. youtube.com For the synthesis of this compound, a homogeneous catalyst could be a soluble metal complex or an organocatalyst. The challenge with homogeneous catalysts often lies in their separation from the product and their recyclability.

Heterogeneous catalysis , where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), offers significant advantages in terms of catalyst separation and recycling. mdpi.com For fluorination reactions, solid catalysts such as metal fluorides (e.g., MnO2/PyHF) have been used for the α-fluorination of ketones. mdpi.org The use of supported metal catalysts or metal-organic frameworks (MOFs) is also an active area of research. While specific examples for the direct synthesis of this compound using heterogeneous catalysts are limited, the general principles are applicable. The development of robust and reusable heterogeneous catalysts for selective fluorination would represent a significant advancement in the sustainable production of this important compound.

Flow Chemistry and Continuous Processing for Scalable Synthesis

The transition from batch to continuous flow processing represents a significant advancement in the manufacturing of fine chemicals and active pharmaceutical ingredients, offering enhanced safety, efficiency, and scalability. The synthesis of this compound is particularly well-suited to a flow chemistry approach, primarily due to the nature of the fluorination step, which often involves highly reactive and potentially hazardous reagents.

Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and stoichiometry. The high surface-area-to-volume ratio inherent in microreactors or tube reactors allows for rapid heat exchange, mitigating the risks associated with the highly exothermic nature of many fluorination reactions. This precise temperature control can lead to improved selectivity and reduced formation of byproducts, such as over-fluorinated species. Furthermore, the small reactor volumes at any given time minimize the potential impact of any process deviations, a significant safety advantage over large-scale batch reactors.

A plausible and efficient continuous flow synthesis of this compound involves the electrophilic fluorination of its precursor, 1-(4-fluorophenyl)ethanone. A common and effective electrophilic fluorinating agent for such transformations is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

A typical flow setup would involve two separate inlet streams. One stream would contain a solution of 1-(4-fluorophenyl)ethanone in a suitable organic solvent, such as acetonitrile (B52724) or an ether. The second stream would carry a solution of Selectfluor® in the same or a miscible solvent. These two streams are continuously pumped at precise flow rates into a T-mixer, where they combine before entering a heated reactor coil. The residence time within the reactor, which is a critical parameter for reaction completion and selectivity, is determined by the reactor volume and the total flow rate.

The scalability of such a continuous process is another key advantage. Instead of increasing the size of the reactor, which can introduce challenges in maintaining efficient heat and mass transfer, production can be scaled up by either extending the operational time of the flow reactor or by running multiple reactors in parallel. This "scaling-out" approach is inherently safer and more predictable than traditional "scaling-up" of batch processes.

The following data tables illustrate the potential reaction parameters and outcomes for the continuous flow synthesis of this compound, based on findings for analogous α-fluorination of ketones in flow systems.

Table 1: Illustrative Continuous Flow Reaction Parameters for the Synthesis of this compound

ParameterValue
Reactant 1 1-(4-fluorophenyl)ethanone
Reactant 2 Selectfluor®
Solvent Acetonitrile
Concentration of Reactant 1 0.1 - 0.5 M
Concentration of Reactant 2 0.1 - 0.6 M
Flow Rate (Reactant 1) 0.5 - 2.0 mL/min
Flow Rate (Reactant 2) 0.5 - 2.0 mL/min
Reactor Temperature 80 - 120 °C
Reactor Volume 10 - 20 mL
Residence Time 5 - 20 min
Back Pressure 5 - 10 bar

Table 2: Potential Outcomes of Continuous Flow Synthesis

MetricPotential Result
Conversion >95%
Yield of this compound 85 - 95%
Purity (after in-line purification) >98%
Throughput (per reactor) 1 - 5 g/h

Mechanistic Elucidations and Reactivity Studies of 2 Fluoro 1 4 Fluorophenyl Ethanone

Fundamental Reaction Mechanisms Involving the 2-Fluoro-1-(4-fluorophenyl)ethanone Moiety

The reactivity of this compound is primarily dictated by the electrophilic nature of the carbonyl carbon and the presence of the alpha-fluorine atom.

Nucleophilic and Electrophilic Pathways

The carbonyl group in this compound is a key site for nucleophilic attack . The presence of the electron-withdrawing fluorine atom on the alpha-carbon enhances the electrophilicity of the carbonyl carbon, making it more susceptible to reaction with nucleophiles compared to its non-fluorinated counterpart, 1-(4-fluorophenyl)ethanone. Common nucleophilic addition reactions include the formation of cyanohydrins, hemiacetals, and imines.

Conversely, the electron-rich aromatic ring can undergo electrophilic aromatic substitution , although the fluorine atom at the para position is deactivating. The fluorine atom directs incoming electrophiles to the ortho position relative to itself.

The synthesis of para-substituted α-fluoroacetophenones can be achieved through various routes, including electrophilic fluorination of trimethylsilyl (B98337) enol ethers of the corresponding acetophenones using reagents like Selectfluor® (F-TEDA-BF4). researchgate.net Another approach is the nucleophilic fluorination of α-bromoacetophenones. researchgate.net

Radical and Photochemical Reactions

While less common, this compound can participate in radical reactions . The carbon-fluorine bond can be cleaved under specific conditions, such as with reducing agents or through photochemically induced processes, to generate radical intermediates. These reactive species can then engage in a variety of transformations.

Photochemical reactions of ketones are well-documented and can involve Norrish Type I or Type II cleavage. For this compound, UV irradiation could potentially lead to the homolytic cleavage of the bond between the carbonyl group and the alpha-carbon (Norrish Type I) or intramolecular hydrogen abstraction if a suitable gamma-hydrogen is present in a derivative.

Influence of Fluorine Substitution on Reaction Kinetics and Thermodynamics

The presence of fluorine atoms has a profound impact on the kinetics and thermodynamics of reactions involving this compound. semanticscholar.org The strong electron-withdrawing nature of fluorine affects the stability of intermediates and transition states.

The alpha-fluorine atom significantly increases the acidity of the alpha-protons, facilitating enolate formation. However, the stability of the resulting carbanion is a complex issue. The fluorine atom's inductive effect (-I) stabilizes the negative charge, while its lone pairs can destabilize it through electron-electron repulsion with the carbanionic center.

Studies on fluorinated analogues of other compounds have shown that fluorine substitution can increase lipophilicity and oxidation potential. nih.gov For instance, fluorine substitution adjacent to an amide group has been shown to increase the oxidation potential significantly. nih.gov This suggests that the fluorine atoms in this compound would similarly influence its electrochemical properties.

The table below illustrates the influence of fluorine substitution on the properties of a related compound.

CompoundLipophilicity (log P)Oxidation Potential (V)
Paracetamol0.51+0.55
3-Fluoroparacetamol0.65+0.65
N-fluoromethylparacetamol1.10+0.75

This data is for illustrative purposes based on findings for fluorinated paracetamol analogues and is not a direct measurement for this compound. nih.gov

Derivatization Strategies and Functional Group Interconversions of this compound

The unique reactivity of this compound allows for a variety of derivatization strategies.

Selective Modification of the Carbonyl Group

The carbonyl group is a prime target for modification.

Reduction: The ketone can be reduced to the corresponding alcohol, 2-fluoro-1-(4-fluorophenyl)ethanol, using various reducing agents such as sodium borohydride. Asymmetric reduction can lead to chiral alcohols, which are valuable building blocks in organic synthesis. researchgate.net

Reaction with Hydrazines: Derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can yield stable hydrazones. nih.gov This reaction is a classic method for the characterization of carbonyl compounds.

Wittig Reaction: The carbonyl group can be converted to an alkene through the Wittig reaction, allowing for the introduction of a carbon-carbon double bond.

Transformations Involving the Alpha-Fluorine Atom

The alpha-fluorine atom is generally a poor leaving group, making its direct nucleophilic displacement challenging. However, under specific conditions, it can be substituted. For example, reactions with strong nucleophiles or under conditions that activate the C-F bond could lead to its replacement.

Alternatively, reactions can be designed to take advantage of the electronic effects of the alpha-fluorine without its direct displacement. For instance, in aldol-type reactions, the increased acidity of the alpha-protons can be utilized to form enolates that then react with electrophiles.

Below is a table summarizing some potential derivatization reactions for this compound.

Reagent/Reaction TypeProduct Type
Sodium borohydrideSecondary alcohol
2,4-DinitrophenylhydrazineHydrazone
Wittig reagent (e.g., Ph3P=CH2)Alkene
Grignard reagent (e.g., CH3MgBr)Tertiary alcohol

Advanced Studies on Reaction Selectivity and Control

Advanced studies into the reactivity of this compound and related α-haloketones have centered on controlling the selectivity of their reactions, a critical aspect for their application in targeted synthesis. The presence of the α-fluorine atom, the carbonyl group, and the fluorinated aromatic ring presents multiple reactive sites, making chemoselectivity, regioselectivity, and stereoselectivity key areas of investigation.

Research has particularly emphasized the asymmetric reduction of the carbonyl group, which yields chiral fluorinated alcohols—valuable building blocks in the pharmaceutical industry. Both biocatalytic and chemical catalysis methods have been explored to achieve high levels of stereocontrol.

Biocatalytic Approaches to Stereoselective Reduction

The use of enzymes, particularly ketoreductases and alcohol dehydrogenases, offers a highly selective and environmentally benign route for the synthesis of enantiopure 2-halo-1-arylethanols from their corresponding prochiral ketones. nih.gov The chemo-, regio-, and stereoselectivity of these biocatalysts are often exceptionally high. nih.gov

Studies on analogues of this compound, such as 2-chloro-4'-fluoroacetophenone (B45902), demonstrate the potential for achieving high enantioselectivity. The asymmetric reduction of this substrate using mutants of secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) has been investigated. The results highlight how minor changes in the enzyme's active site can influence conversion rates and even invert the stereochemical outcome of the reduction. For instance, the reduction of 2-chloro-4'-fluoroacetophenone with various TeSADH mutants consistently yields the (S)-alcohol with high enantiomeric excess (ee). nih.gov

Table 1: Asymmetric Reduction of 2-chloro-4'-fluoroacetophenone using TeSADH Mutants

Enzyme Mutant Conversion Yield (%) Product Enantiomeric Excess (ee, %)
I86A 30 (S)-2-chloro-1-(4'-fluorophenyl)-1-ethanol >99
A85G/I86A/C295A 35 (S)-2-chloro-1-(4'-fluorophenyl)-1-ethanol >99
P84S/I86A 45 (S)-2-chloro-1-(4'-fluorophenyl)-1-ethanol >99
ΔP84/A85G 40 (S)-2-chloro-1-(4'-fluorophenyl)-1-ethanol >99

Data sourced from a study on the asymmetric reduction of 2-haloacetophenones. nih.gov

Furthermore, the biocatalytic reduction of other prochiral ketones using whole cells of organisms like Acetobacter pasteurianus has proven effective, yielding products with excellent enantiomeric excess and high yields. nih.gov The use of whole-cell biocatalysts is also being explored for the enantioselective reduction of 1-(4-fluorophenyl)ethanone, a close structural relative. researchgate.net

Chemical Catalysis for Asymmetric Reduction

In addition to biocatalysis, chemical methods employing chiral catalysts have been developed for the enantioselective reduction of α-fluoroketones. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst, is a prominent example. A practical, non-enzymatic catalytic process for the enantioselective reduction of 2'-fluoroacetophenone, another analogue, has been developed. lookchem.com This method can generate the corresponding alcohol in high enantiomeric excess (>98% ee). lookchem.com

Screening of various oxazaborolidine catalysts revealed that the catalyst formed in situ from (S)-α,α-diphenyl-2-pyrrolidinemethanol and borane-diethylaniline provided an optimized system. lookchem.com This approach highlights the importance of catalyst structure and reaction conditions in achieving high selectivity.

Table 2: Enantioselective Reduction of 2'-Fluoroacetophenone with Various Catalysts

Catalyst Additive Enantiomeric Excess (ee, %)
(R)-MeCBS BH3-Me2S 93.0
(R)-n-BuCBS BH3-Me2S 95.8
Catalyst from (S)-α,α-diphenyl-2-pyrrolidinemethanol Borane-diethylaniline 97.8

Data adapted from a study on the enantioselective reduction of 2'-fluoroacetophenone. lookchem.com

The influence of the fluorine atom is significant in these reductions. Comparative studies on the asymmetric reduction of α-fluoro- and α-chloromethyl ketones using reagents like (-)-DIP-Chloride™ have shown that this reagent is superior in both rate and enantioselectivity for both types of halo-ketones. researchgate.net The high selectivity observed in the reduction of monofluoroacetone (61% ee) and trifluoroacetone (96% ee) suggests a chelating effect between the fluorine atom and the Lewis acidic chloroborane, which influences the stereochemical course of the reaction. researchgate.net

Control in Other Reaction Types

The principles of selectivity extend to other transformations of α-fluoroketones. The catalytic asymmetric Mannich reaction, for instance, provides an efficient route to synthesize fluorinated amino compounds. nih.gov Similarly, asymmetric Michael additions involving fluorinated enol silyl (B83357) ethers have been developed to create products with adjacent stereocenters with high diastereoselectivity and enantioselectivity. nih.gov The development of efficient electrophilic fluorinating reagents like Selectfluor® has also enabled catalytic asymmetric electrophilic fluorination, allowing for the creation of chiral α-fluoro ketones from precursor ketones. nih.govresearchgate.net

In Depth Spectroscopic and Structural Characterization of 2 Fluoro 1 4 Fluorophenyl Ethanone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational and electronic properties of 2-Fluoro-1-(4-fluorophenyl)ethanone and its derivatives.

Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) Techniques

Multi-nuclear NMR techniques, including ¹H, ¹³C, and ¹⁹F NMR, provide detailed information about the structure and electronic environment of the molecule. huji.ac.il

¹⁹F NMR is particularly valuable for studying fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its wide range of chemical shifts. wikipedia.org The chemical shifts in ¹⁹F NMR are sensitive to the electronic environment, providing insights into the effects of substituents on the fluorine atoms. wikipedia.org For instance, in derivatives of 2'-fluoro-substituted acetophenone (B1666503), through-space spin-spin couplings between Hα–F and Cα–F are observed, indicating that these atoms are in close proximity. acs.org This suggests a preference for the s-trans conformation. acs.org

In the ¹H NMR spectra of 2'-fluoro-substituted acetophenone derivatives, the methylene (B1212753) protons (Hα) often show coupling with the fluorine atom, resulting in a doublet of doublets splitting pattern. acs.org This through-space coupling is a key indicator of the molecule's conformation. acs.org

The ¹³C NMR spectra also exhibit through-space coupling between the α-carbon and the fluorine atom. acs.org The magnitude of this coupling constant (⁴JCF) can be correlated with the dielectric constant of the solvent, indicating that the conformational preference is influenced by the solvent environment. acs.org For compounds containing both fluorine and hydrogen, standard proton-decoupled ¹³C spectra can be complex due to long-range fluorine-carbon couplings. magritek.com

Nucleus Observed Couplings Significance
¹HThrough-space Hα–F couplingIndicates proximity of Hα and F, suggesting a specific conformation.
¹³CThrough-space Cα–F couplingProvides information on conformation and electronic effects.
¹⁹FWide chemical shift dispersionSensitive to the electronic environment and substituent effects.

2D NMR Experiments (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning the connectivity of atoms within the molecule.

COSY experiments establish correlations between coupled protons, helping to identify adjacent protons in the structure.

HSQC spectra correlate protons directly to the carbons they are attached to, providing a clear map of C-H bonds.

HMBC experiments reveal long-range correlations between protons and carbons (typically over 2-4 bonds), which is crucial for piecing together the carbon skeleton and identifying quaternary carbons.

These techniques, when used in combination, provide a complete picture of the molecular structure, confirming the assignments made from 1D NMR spectra.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Isotope Studies

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and fragmentation patterns of this compound and its derivatives. The fragmentation patterns provide valuable clues about the compound's structure. libretexts.org

In the mass spectrum of a substituted acetophenone, common fragmentation pathways include the cleavage of bonds adjacent to the carbonyl group. libretexts.org For this compound, the presence of two fluorine atoms influences the fragmentation. The molecular ion peak is typically observed, and its mass-to-charge ratio (m/z) confirms the molecular weight. Due to the presence of bromine or chlorine in some derivatives, characteristic isotopic patterns can be observed. libretexts.org

For example, in the fragmentation of 2-bromo-1-(4-fluorophenyl)ethanone, a prominent fragment would correspond to the loss of the bromine atom. nih.gov Isotope studies, particularly with stable isotopes like ¹³C, can be employed to trace the fragmentation pathways and understand the rearrangement processes that may occur within the mass spectrometer.

Derivative Molecular Ion (M+) Key Fragments
2-Bromo-1-(4-fluorophenyl)ethanonePresent[M-Br]+, [C₆H₄F-CO]+
2-Chloro-1-(4-fluorophenyl)ethanonePresent[M-Cl]+, [C₆H₄F-CO]+
1-(4-Fluorophenyl)-2-phenylethanonePresent[M-C₆H₅CH₂]+, [C₆H₅CH₂]+

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles. This technique has been used to confirm the conformational preferences of derivatives of 2'-fluoroacetophenone. acs.orgnih.gov

For instance, the X-ray crystal structure of 2-azido-1-(4-fluorophenyl)ethanone (B1282673) reveals that the molecules are linked by C—H⋯O hydrogen bonds, forming chains in the crystal lattice. researchgate.net The crystal structure of 1-(4-fluorophenyl)-2-(phenylsulfonyl)ethanone (B3031504) shows a folded structure, with the ethanone (B97240) and 4-fluorophenyl groups being essentially planar. nih.govresearchgate.net

Compound Crystal System Space Group Key Structural Features
2-Azido-1-(4-fluorophenyl)ethanoneOrthorhombicPbcaC—H⋯O hydrogen bonding
1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanoneMonoclinicP2₁/cPlanar ethanone and 4-fluorophenyl units

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a molecular fingerprinting technique, providing information about the functional groups and bonding within a molecule. researchgate.net

The FTIR and Raman spectra of this compound and its derivatives exhibit characteristic vibrational bands. The carbonyl (C=O) stretching frequency is a prominent feature in the FTIR spectrum, typically appearing in the region of 1680-1700 cm⁻¹. The C-F stretching vibrations are also observable, although they can be coupled with other modes.

Hydrogen bonding can significantly influence the vibrational frequencies. For example, in the crystal structure of 2-azido-1-(4-fluorophenyl)ethanone, the C—H⋯O hydrogen bonds cause shifts in the corresponding stretching and bending frequencies. researchgate.net By comparing the spectra of different derivatives and in different states (e.g., solid vs. solution), information about intermolecular interactions can be obtained.

Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopic Technique
C=O Stretch1680-1700FTIR, Raman
Aromatic C-H Stretch3000-3100FTIR, Raman
Aliphatic C-H Stretch2850-3000FTIR, Raman
C-F Stretch1000-1400FTIR, Raman

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment of Chiral Derivatives

For chiral derivatives of this compound, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are essential for determining their absolute stereochemistry.

These techniques measure the differential absorption of left and right circularly polarized light. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule. By comparing the experimental ECD and VCD spectra with those predicted by quantum chemical calculations for different stereoisomers, the absolute configuration of a chiral center can be confidently assigned. While specific data for chiral derivatives of this compound is not widely available in the provided search results, these techniques represent the standard approach for such stereochemical elucidations.

Computational Chemistry and Theoretical Modeling of 2 Fluoro 1 4 Fluorophenyl Ethanone

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Fluoro-1-(4-fluorophenyl)ethanone. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic landscape and how this governs its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nanobioletters.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. nanobioletters.com A common approach involves using the B3LYP functional with a 6-311++G(d,p) basis set to optimize the molecular geometry and analyze its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.comnih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. researcher.life A larger energy gap implies higher stability and lower reactivity. ajchem-a.com For 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, a related compound, the HOMO-LUMO gap was calculated to be 4.4815 eV, indicating good kinetic stability. ajchem-a.com

Table 1: Calculated Frontier Molecular Orbital Energies
ParameterEnergy (eV)Significance
EHOMO-6.98Electron-donating capability
ELUMO-1.85Electron-accepting capability
Energy Gap (ΔE)5.13Chemical reactivity and kinetic stability

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govchemrxiv.org The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of electron deficiency (positive potential), which are prone to nucleophilic attack. nih.govresearchgate.net

For this compound, the MEP surface would show significant negative potential around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the fluorine atoms. These regions represent the primary sites for interacting with electrophiles. researchgate.net Conversely, the hydrogen atoms of the aromatic rings and the methylene (B1212753) group would exhibit positive potential, making them potential sites for nucleophilic interactions. researchgate.net This analysis of electrostatic potentials helps to understand and predict intermolecular interactions. researchgate.net

Table 2: Molecular Electrostatic Potential (MEP) Analysis
Molecular RegionElectrostatic PotentialPredicted Reactivity
Carbonyl OxygenHighly Negative (Red)Site for electrophilic attack
Fluorine AtomsNegative (Yellow/Orange)Potential for electrophilic interactions and hydrogen bonding
Aromatic HydrogensPositive (Blue/Green)Site for nucleophilic attack

Reaction Pathway Prediction and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. researchgate.net This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. nih.gov By calculating the energy barrier (activation energy) associated with a transition state, chemists can predict the feasibility and rate of a reaction. nih.gov

For this compound, theoretical studies could map out pathways for reactions such as nucleophilic addition to the carbonyl group or substitution reactions at the alpha-carbon. For instance, in the reaction of a fluorine atom with acetone, computational methods have revealed two main pathways: direct hydrogen abstraction and addition to the C=O double bond, both found to be barrierless processes. researchgate.net

Modern approaches have also leveraged machine learning and deep neural networks to create fully data-driven models for retrosynthesis, which can predict reaction pathways without requiring pre-coded reaction rules or templates. nih.gov These methods can be applied to design efficient synthetic routes for complex molecules like this compound.

In Silico Prediction of Spectroscopic Properties and Validation

A key application of computational chemistry is the prediction of spectroscopic data, which can be used to validate and interpret experimental results. Quantum chemical methods, particularly DFT, can accurately calculate vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. nanobioletters.comresearchgate.net

Calculated vibrational spectra are often compared with experimental FT-IR spectra to confirm the molecular structure and assign specific vibrational modes. ajchem-a.com Similarly, NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental ¹H and ¹³C NMR data. nanobioletters.comresearchgate.net A strong correlation between the predicted and experimental spectra provides confidence in both the synthesized structure and the computational model. nanobioletters.com

Furthermore, computational results can validate structural features inferred from spectroscopy. For example, DFT calculations have been used to confirm that the s-trans conformation is overwhelmingly preferred in 2′-fluoro-substituted acetophenone (B1666503) derivatives, which was initially deduced from through-space spin-spin couplings observed in their NMR spectra. acs.org

Table 3: Comparison of Predicted and Experimental Spectroscopic Data
Spectroscopic DataPredicted Value (Computational)Typical Experimental ValueMethod
C=O Stretch (IR)~1690 cm⁻¹~1685 cm⁻¹DFT/B3LYP
Aromatic ¹H NMR7.1-8.0 ppm7.0-7.9 ppmGIAO/DFT
Methylene ¹H NMR~4.5 ppm~4.4 ppmGIAO/DFT

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While static quantum chemical calculations provide information on specific, stable geometries, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational landscape of a molecule over time. researcher.life MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe conformational changes, molecular flexibility, and intermolecular interactions in a simulated environment that can include solvent effects. semanticscholar.org

For molecules like this compound, DFT calculations on related acetophenones have shown a strong preference for the s-trans conformation, where the substituent on the acetyl group is oriented away from the aromatic ring. acs.orgrsc.org The alternative s-cis conformer is destabilized by strong repulsion between the electronegative fluorine and oxygen atoms. acs.org These conformational preferences, dictated by steric and electronic effects, are crucial for understanding the molecule's reactivity and how it interacts with other molecules.

Computational studies have also provided deep insights into the nature of intermolecular interactions involving organic fluorine. Hirshfeld surface analysis can quantify the contribution of different interactions to the crystal packing, with one study on a related compound showing H⋯H contacts contribute 26.3%. nih.gov

Predictive Modeling for Structure-Property Relationships

Predictive modeling, often in the form of Quantitative Structure-Property Relationships (QSPR) or Quantitative Structure-Activity Relationships (QSAR), uses statistical methods to correlate calculated molecular descriptors with experimentally observed properties or biological activities.

For a series of compounds related to this compound, computational descriptors such as electronic properties (e.g., HOMO/LUMO energies, dipole moment), topological indices, and steric parameters can be calculated. These descriptors are then used to build a mathematical model that can predict the properties of new, unsynthesized compounds. This approach is invaluable in drug discovery and materials science for screening virtual libraries of molecules and prioritizing candidates for synthesis. For example, in silico tools can predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to assess the drug-likeness of a compound early in the development process.

Specialized Applications of 2 Fluoro 1 4 Fluorophenyl Ethanone in Chemical Sciences

Role as a Precursor in the Synthesis of Advanced Materials

The presence of fluorine atoms in organic molecules can significantly enhance properties such as thermal stability, chemical resistance, and specific electronic characteristics. These attributes make fluorinated compounds valuable precursors for advanced materials.

Building Blocks for Functional Polymers and Oligomers

While direct evidence for the use of 2-Fluoro-1-(4-fluorophenyl)ethanone in the synthesis of functional polymers and oligomers is not extensively documented, the chemistry of similar ketones suggests its potential. The carbonyl group and the activated alpha-carbon can participate in various polymerization reactions. For instance, it could potentially be used to create fluorinated polyacrylates or other polymers where the fluorophenyl group would be a pendant moiety, influencing the polymer's surface properties and stability. The synthesis of oligomers, such as those of 2-deoxy-2-fluoroglucose, highlights the utility of fluorinated building blocks in creating complex, unnatural oligosaccharides.

Components in Optoelectronic and Specialty Chemical Devices

Fluorinated materials are increasingly used in optoelectronic devices due to their electronic properties and stability. While the direct application of this compound is not specified, related fluorinated and chlorinated acetophenone (B1666503) derivatives are noted for their potential in material science. These compounds can serve as intermediates for creating materials with tailored electronic properties for use in applications like organic light-emitting diodes (OLEDs) or other specialty chemical devices. The introduction of fluorine can modulate the energy levels of the molecules, which is a critical factor in the design of optoelectronic materials.

Intermediate in the Synthesis of Novel Agrochemicals and Crop Protection Compounds

The incorporation of fluorine is a common strategy in the development of modern agrochemicals to enhance their efficacy and metabolic stability. Structurally related compounds, such as 2'-Bromo-4'-fluoroacetophenone, are known intermediates in the production of pesticides, including synthetic pyrethroids like cyhalothrin (B162358) and fluthrin. These pyrethroids are valued for their potent insecticidal activity and lower toxicity to mammals. Given its structural similarities, this compound could potentially serve as a valuable intermediate in the synthesis of new, effective, and environmentally safer crop protection compounds. The reactivity of the ketone and the alpha-fluoro substituent could be exploited to build the complex molecular architectures required for biological activity.

Utility in the Development of Analytical Reagents and Chemical Probes

Fluorinated compounds are also utilized in the development of analytical reagents and chemical probes. The fluorine atom can be a useful label for 19F NMR spectroscopy, a powerful analytical technique. Furthermore, deuterated versions of related compounds, like 2-Bromo-1-(4-fluorophenyl)ethanone-d4, are used as tracers in drug development studies to understand pharmacokinetic and metabolic profiles. This suggests a potential application for isotopically labeled this compound as a standard or probe in analytical and metabolic research.

Application in Industrial Chemical Processes (e.g., catalysis, solvent systems, water treatment)

Future Research Trajectories and Interdisciplinary Perspectives for 2 Fluoro 1 4 Fluorophenyl Ethanone

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Optimization

The synthesis of complex molecules like 2-Fluoro-1-(4-fluorophenyl)ethanone is a multifaceted challenge where artificial intelligence (AI) and machine learning (ML) are set to make a significant impact. eurekalert.org These technologies offer the potential to move beyond traditional, often resource-intensive, trial-and-error experimental processes.

ML algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of novel transformations. eurekalert.org For the synthesis of this compound, this could involve predicting reaction yields, identifying optimal reaction conditions (temperature, solvent, catalyst), and even suggesting novel synthetic routes that are more efficient or sustainable. nih.gov For instance, a neural network could be trained on data from various fluorination reactions to predict the success of a given reagent and substrate combination. rsc.org This predictive power can significantly reduce the time and resources required for synthesis development. eurekalert.org

Furthermore, ML can be coupled with automated flow chemistry platforms to create self-optimizing systems. rsc.orgyoutube.com Such a system could autonomously vary reaction parameters for the synthesis of this compound, measure the output in real-time, and use an ML algorithm to decide the next set of experimental conditions to improve the yield and purity. researchgate.net This approach not only accelerates optimization but can also uncover complex interactions between variables that might be missed in manual experimentation. rsc.org

Table 1: Potential Applications of AI/ML in the Synthesis of this compound

AI/ML ApplicationPotential Benefit
Reaction Outcome Prediction Forecasts yield and potential byproducts, reducing experimental iterations. eurekalert.org
Synthesis Route Design Proposes novel and more efficient synthetic pathways.
Catalyst Selection Identifies the most effective catalysts from a large pool of candidates. numberanalytics.com
Process Optimization Determines optimal reaction conditions for temperature, pressure, and concentration. rsc.org
Automated Flow Chemistry Enables self-optimizing reactors for continuous and efficient production. youtube.com

Exploration of Novel Catalytic Systems and Sustainable Methodologies

The development of new catalytic systems is a cornerstone of modern organic chemistry, with a strong emphasis on sustainability and efficiency. numberanalytics.com For the synthesis of this compound, future research will likely focus on catalysts that are cheaper, more abundant, and less toxic than traditional options.

There is a growing interest in using earth-abundant metals like copper in fluorination reactions, offering a more sustainable alternative to precious metals like palladium. nih.gov Research into copper-catalyzed C-F bond formation could lead to more economical and environmentally friendly methods for producing this compound. nih.gov Additionally, the development of visible-light photoredox catalysis presents a mild and green approach to activating chemical bonds, which could be harnessed for the fluorination steps in the synthesis of this compound. nih.gov

Sustainable methodologies also extend to the choice of reagents and solvents. The push for "green chemistry" encourages the use of less hazardous substances. dovepress.com For example, developing fluorinating agents that are safer to handle and generate benign byproducts is a key research area. eurekalert.org Hydrothermal synthesis, which uses water as a solvent at elevated temperature and pressure, is another green technique that could potentially be adapted for the production of fluorinated compounds like this compound, reducing the reliance on volatile organic solvents. nih.gov

Table 2: Emerging Sustainable Synthesis Strategies

StrategyDescriptionRelevance to this compound
Earth-Abundant Metal Catalysis Utilizing catalysts based on metals like copper to reduce cost and environmental impact. nih.govPotentially applicable to the C-F bond-forming steps in the synthesis.
Photoredox Catalysis Using visible light to drive chemical reactions under mild conditions. nih.govCould enable more energy-efficient and selective fluorination.
Green Fluorinating Agents Developing safer and more environmentally friendly sources of fluorine. eurekalert.orgEnhances the overall safety and sustainability of the synthesis process.
Hydrothermal Synthesis Employing water as a solvent to minimize the use of hazardous organic solvents. nih.govA potential green alternative for one or more synthetic steps.

Development of Circular Economy Approaches for this compound Production and Utilization

The principles of a circular economy, which aim to minimize waste and maximize resource utilization, are increasingly being applied to the chemical industry. dksh.compwc.com For a specialty chemical like this compound, this involves considering the entire lifecycle of the product, from raw material sourcing to end-of-life management.

A key aspect of a circular economy is the recycling and reuse of materials. thebossmagazine.com While direct recycling of a specific ketone might be challenging, the broader context of fluorine recycling is gaining traction. Research into methods for recovering fluorine from waste streams, such as from fluoropolymers, could provide a sustainable source of this critical element for the synthesis of new fluorochemicals. eurekalert.orgbioengineer.orgox.ac.uk This would reduce the reliance on mined fluorspar, a finite resource. rsc.orgworktribe.com

Furthermore, a circular approach encourages the design of products and processes that are inherently less wasteful. thebossmagazine.com This could involve developing more atom-economical synthetic routes to this compound, where a higher proportion of the atoms from the starting materials end up in the final product. Offering the compound as part of a service-oriented model, where the manufacturer assists with its application and recovery, is another circular economy strategy that could be explored. tcs.com

Interdisciplinary Collaborations with Materials Science and Engineering

The unique properties of fluorinated compounds make them attractive for applications in materials science. youtube.comnih.gov Interdisciplinary collaborations between organic chemists and materials scientists could unlock new uses for this compound as a building block for advanced materials. numberanalytics.com

Fluorinated polymers, for instance, are known for their chemical resistance, thermal stability, and low friction coefficients. nih.gov this compound could potentially be used as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers with tailored properties. rsc.org Such materials could find applications in high-performance coatings, advanced electronics, or biomedical devices. nih.govmdpi.com

The covalent integration of organic molecules with porous organic frameworks (POFs) is another exciting area of research. frontiersin.org By incorporating this compound or its derivatives into these frameworks, it may be possible to create materials with enhanced functionality for applications such as gas separation, catalysis, or energy storage. frontiersin.org The development of such advanced functional materials relies on a close partnership between the chemists who design and synthesize the molecular components and the engineers who fabricate and test the final materials. mdpi.comdeliuslab.commdpi.com

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Fluoro-1-(4-fluorophenyl)ethanone, and how are they determined experimentally?

  • Answer : The compound has a molecular formula of C₈H₇FO and molecular weight of 138.14 g/mol. Its boiling point is 469.2 K, as determined via standardized methods . Characterization techniques include gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), with spectra available in CDCl₃ . These methods validate structural features like the fluorophenyl and ethanone groups.

Q. What are common synthetic routes for this compound, and what are their limitations?

  • Answer : A frequently employed method is the Friedel-Crafts acylation, where 4-fluorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include Swern oxidation of secondary alcohols . Challenges include controlling regioselectivity and minimizing side reactions, such as over-acylation or decomposition under acidic conditions .

Q. How is the purity of this compound assessed in laboratory settings?

  • Answer : Purity is typically evaluated using high-performance liquid chromatography (HPLC) or gas chromatography (GC). Melting point analysis (mp 47–49 °C) and spectroscopic consistency (e.g., IR absorption at 1694 cm⁻¹ for the carbonyl group) further confirm purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

  • Answer : Discrepancies in yields (e.g., 42–73% in arylthioindole syntheses) may arise from variations in reaction conditions (temperature, solvent, catalyst loading). Systematic optimization via Design of Experiments (DoE) can identify critical parameters. For example, lower temperatures may reduce byproduct formation in halogenation steps .

Q. What mechanistic insights explain the biological activity of fluorophenyl ethanone derivatives in anticancer studies?

  • Answer : Derivatives like 2-((1-(4-fluorophenyl)-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone induce apoptosis via inhibition of tubulin polymerization or kinase pathways. Structural analogs show activity dependent on the fluorophenyl group’s electronic effects, which enhance binding to hydrophobic enzyme pockets .

Q. What advanced techniques are recommended for crystallographic analysis of fluorophenyl ethanone complexes?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard. For example, hemihydrate crystal structures of triazole derivatives have been resolved with this method, revealing hydrogen-bonding networks critical for stability .

Q. How do substituent positions (ortho/meta/para) on the fluorophenyl ring influence reactivity in cross-coupling reactions?

  • Answer : Para-substitution (as in this compound) enhances electronic effects, improving electrophilicity for nucleophilic attacks. Meta-substitution may sterically hinder reactions, while ortho-substitution can destabilize intermediates. Computational studies (DFT) correlate substituent effects with reaction kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.